molecular formula C11H13N B108870 3,3-Dimethyl-3,4-dihydroisoquinoline CAS No. 28460-55-1

3,3-Dimethyl-3,4-dihydroisoquinoline

Cat. No. B108870
CAS RN: 28460-55-1
M. Wt: 159.23 g/mol
InChI Key: FXQNTOHRTXRWTM-UHFFFAOYSA-N
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Description

3,3-Dimethyl-3,4-dihydroisoquinoline is a chemical compound with the molecular formula C11H13N . It is an important member of the class containing a core structure found in compounds that exhibit biological and pharmacological properties .


Synthesis Analysis

A simple and convenient method for the synthesis of 1-substituted 3,3-dimethyl-3,4-dihydroisoquinolines was developed. The method is based on the [2+2+2] cyclization of alkyl- or alkoxybenzenes with isobutyraldehyde and nitriles . Another efficient route to N-alkylated 3,4-dihydroisoquinolinone derivatives is described. The desired products were obtained by N-alkylation of 3,30-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts .


Molecular Structure Analysis

The molecular structure of 3,3-Dimethyl-3,4-dihydroisoquinoline consists of 11 carbon atoms, 13 hydrogen atoms, and 1 nitrogen atom .


Chemical Reactions Analysis

The chemical reactions involving 3,3-Dimethyl-3,4-dihydroisoquinoline include N-alkylation followed by oxidation of the resulting iminium salts . This strategy allows the generation of N-substituted 3,4-dihydroisoquinolinone derivatives with substituents at the 3-position .


Physical And Chemical Properties Analysis

The average mass of 3,3-Dimethyl-3,4-dihydroisoquinoline is 159.228 Da and its monoisotopic mass is 159.104797 Da .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Properties : 3,3-Dimethyl-3,4-dihydroisoquinolines, including their crystal and molecular structures, have been synthesized and analyzed. These compounds exist in a tautomeric form in the crystalline state and show consistent tautomeric equilibrium in solutions as evidenced by IR, UV, and NMR spectroscopy (Davydov et al., 1993).
  • Effect of Substituents on Tautomeric Conversions : The impact of 6- and 7-substituents on the structure and tautomeric conversions of these compounds has been studied, showing changes in molecular conformation and electron density distribution (Davydov et al., 1995).

Interaction and Complexation Studies

  • Interaction with β-Dicarboxylic Acids and Analogs : 1-Methylthio-3,3-dimethyl-3,4-dihydroisoquinoline has been shown to interact with β-dicarbonyl compounds and their analogs, forming products with modified hydrogen atoms (Gorbunov et al., 1992).
  • Crystal Structure and Complexation : Studies on the crystal structure and peculiarities of complexation with metal salts of certain derivatives of 3,3-dimethyl-3,4-dihydroisoquinoline have been conducted, revealing insights into their molecular structure and stability (Sokol et al., 2002).

Pharmacological Applications

  • Synthesis of Hydroxamic Acid Derivatives : A novel dihydroisoquinoline hydroxamic acid derivative has been synthesized, showing cytotoxicity against human hepatocarcinoma cell lines, indicating potential in cancer research (Salah et al., 2014).
  • Anticoagulant Activity : Some derivatives of 3,3-dimethyl-3,4-dihydroisoquinoline have been synthesized and tested for anticoagulant activity, offering potential applications in cardiovascular therapeutics (Glushkov et al., 2006).

Other Applications

  • Oxidation Studies : Oxidation reactions of 3,3-dimethyl-3,4-dihydroisoquinoline N-oxide have been studied, contributing to the understanding of its chemical properties and potential applications in organic synthesis (Zheng et al., 2018).

Safety And Hazards

The safety data sheet for a similar compound, 6,7-Dimethoxy-3,4-dihydroisoquinoline hydrochloride, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Future research could focus on the development of more efficient synthetic procedures for the production of N-alkylated 3,4-dihydroisoquinolinone derivatives . Additionally, the Co-modulated electronic environment for Ni (II)/Ni (III) redox-looping in CoNi-LDH is a main factor to boost the selectivity of 3,4-dihydroisoquinoline (DHIQ) for the indirect electrooxidation process of THIQ .

properties

IUPAC Name

3,3-dimethyl-4H-isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N/c1-11(2)7-9-5-3-4-6-10(9)8-12-11/h3-6,8H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXQNTOHRTXRWTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=CC=CC=C2C=N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80452922
Record name 3,3-dimethyl-3,4-dihydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80452922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Dimethyl-3,4-dihydroisoquinoline

CAS RN

28460-55-1
Record name 3,3-dimethyl-3,4-dihydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80452922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a nitrogen-blanketed mixture of potassium hydroxide (KOH, 30 g) and methanol (CH3OH, 60 mL) was added of N-toluenesulfonyl-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline (4.0 g, 0.013 mol.). The reaction mixture was heated at reflux for 17 hours and the reaction was followed by gas chromatography. The reaction mixture was cooled to ambient temperature, quenched with water (100 mL) and 10% HCl was slowly added until pH=7 was obtained. The aqueous mixture was extracted with methylene chloride (3×100 mL) and the organic layers were combined and stirred with charcoal and sodium sulfate (Na2 SO4). The solution was filtered through celite and the filtrate was concentrated (25°/150 torr) to give 3,3-dimethyl-3,4-dihydroisoquinoline (1.79 g, yield=90%).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
N-toluenesulfonyl-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline
Quantity
4 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3-Dimethyl-3,4-dihydroisoquinoline
Reactant of Route 2
3,3-Dimethyl-3,4-dihydroisoquinoline
Reactant of Route 3
3,3-Dimethyl-3,4-dihydroisoquinoline
Reactant of Route 4
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Reactant of Route 5
3,3-Dimethyl-3,4-dihydroisoquinoline
Reactant of Route 6
3,3-Dimethyl-3,4-dihydroisoquinoline

Citations

For This Compound
120
Citations
CE Thomas, P Bernardelli, SM Bowen… - Journal of medicinal …, 1996 - ACS Publications
A C-4 hydroxylated metabolite (2, 3,3-dimethyl-3,4-dihydroisoquinolin-4-ol N-oxide) of the previously described cyclic nitrone free radical trap 1 (3,3-dimethyl-3,4-dihydroisoquinoline N-…
Number of citations: 25 pubs.acs.org
VI Sokol, VV Davydov, NY Merkur'eva… - Russian Journal of …, 2007 - Springer
The coordination compound [Cu 3 (μ 3 -OH)(μ-L) 3 (NO 3 ) 2 (H 2 O)] · 2H 2 O (I), where L is the α-(3,3-dimethyl-3,4-dihydro-1-isoquinolyl)hydroxyiminoacetonitrile anion, has been …
Number of citations: 4 link.springer.com
VV Davydov, VI Sokol, NM Kolyadina… - Russian Journal of …, 2008 - Springer
The copper chloride complex with bis-1,1′-(3,3-dimethyl-3,4-dihydroisoquinoline) (L) was synthesized and characterized by X-ray diffraction and UV/Vis and IR spectroscopy. The …
Number of citations: 2 link.springer.com
VV Davydov, VI Sokol, NV Rychagina, RV Linko… - Russian Journal of …, 2009 - Springer
The reaction of 1-hydrazino-3,3-dimethyl-3,4-dihydroisoquinoline with 9,10-phenanthrenequinone gave (9E)-phenanthrene-9,10-dione[(1Z)-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-…
Number of citations: 14 link.springer.com
VI Sokol, VV Davydov, NA Elekhina… - Russian Journal of …, 2002 - Springer
(3,3-Dimethyl-3,4-dihydroisoquinoline-1-yl)-1-(quinoline-2-yl)methane (I) is studied using X-ray diffraction analysis. Molecule I is shown to have a flattened structure and to exist in the …
Number of citations: 5 link.springer.com
A Tazawa, J Ando, K Ishizawa, I Azumaya, H Hikawa… - RSC …, 2018 - pubs.rsc.org
A facile synthetic procedure for the production of N-alkylated 3,4-dihydroisoquinolinone derivatives is described. The desired products were obtained by N-alkylation of 3,3′-dimethyl-3,…
Number of citations: 5 pubs.rsc.org
VI Sokol, VV Davydov, NY Merkur'eva… - Russian Journal of …, 2003 - Springer
Complexes of Fe(III) and Cu(II) chlorides with 2-(3,3,-dimethyl-1,2,3,4-tetrahydroisoquinolylidene-1)-5,5-dimethyl-2,3,5,6-tetrahydroimidazo[2,1-a]isoquinoline-3-one (L) were …
Number of citations: 1 link.springer.com
YV Shklyaev, MA Yeltsov, YS Rozhkova… - … Journal of Main …, 2004 - Wiley Online Library
The synthesis of 3,3‐dialkyl‐3,4‐dihydroisoquinolines via heterocyclization in three‐component reaction of an activated arene with isobutyraldehyde and nitriles is described. © 2004 …
Number of citations: 45 onlinelibrary.wiley.com
VI Sokol, MA Ryabov, NY Merkur'eva… - Russian chemical …, 1995 - Springer
3,3-Dimethyl-3,4-dihydroisocarbostyryl azine (2) has been synthesized by oxidation of l-hydrazino-3,3-dimethyl-3,4-dihydroisoquinoline (1). The crystal and molecular structures of …
Number of citations: 1 link.springer.com
A Terada - Memoirs of the Kyushu Institute of Technology …, 1980 - kyutech.repo.nii.ac.jp
As part of search for a potential new type of antimalarial, a number of amine and diamine derivatives were prepared from the reaction of 1-alkyl-and 1-aryl-substituted-3-bromomethyl-3-…
Number of citations: 2 kyutech.repo.nii.ac.jp

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